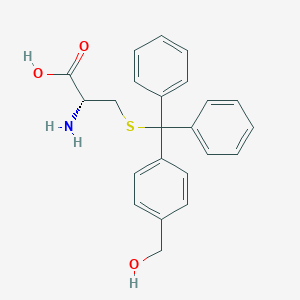

H-Cys(4-methoxytrityl)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Cys(4-methoxytrityl)-OH is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound features a 4-methoxytrityl protecting group attached to the cysteine molecule, which is used to protect the thiol group during peptide synthesis. This protection is essential to prevent unwanted reactions and ensure the correct formation of peptide bonds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(4-methoxytrityl)-OH typically involves the protection of the thiol group of cysteine with a 4-methoxytrityl group. This can be achieved through a reaction with 4-methoxytrityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .

化学反応の分析

Types of Reactions

H-Cys(4-methoxytrityl)-OH undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The 4-methoxytrityl group can be removed under acidic conditions to reveal the free thiol group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

Oxidation: Disulfide-linked cysteine derivatives.

Reduction: Free thiol-containing cysteine.

Substitution: Free thiol-containing cysteine after removal of the 4-methoxytrityl group.

科学的研究の応用

H-Cys(4-methoxytrityl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Protein Engineering: Facilitates the modification and labeling of proteins.

Drug Development: Used in the design and synthesis of peptide-based drugs.

Bioconjugation: Enables the attachment of various functional groups to peptides and proteins for research purposes.

作用機序

The primary function of H-Cys(4-methoxytrityl)-OH is to protect the thiol group of cysteine during chemical reactions. The 4-methoxytrityl group acts as a temporary shield, preventing unwanted reactions with other functional groups. Once the desired peptide or protein is synthesized, the protecting group can be removed under acidic conditions to reveal the free thiol group, which can then participate in further reactions or form disulfide bonds .

類似化合物との比較

H-Cys(4-methoxytrityl)-OH is one of several cysteine derivatives used in peptide synthesis. Other similar compounds include:

H-Cys(Trt)-OH: Features a trityl protecting group.

H-Cys(Acm)-OH: Features an acetamidomethyl protecting group.

H-Cys(StBu)-OH: Features a tert-butylthio protecting group.

Compared to these compounds, this compound offers unique advantages such as increased stability and ease of removal under mild acidic conditions .

生物活性

H-Cys(4-methoxytrityl)-OH, also known as Fmoc-L-Homocysteine (Mmt)-OH, is a derivative of homocysteine featuring a methoxytrityl (Mmt) protecting group. This compound has garnered attention in the field of peptide synthesis and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and implications in various research contexts.

Chemical Structure and Properties

The chemical formula for this compound is C₃₈H₃₃N₁O₄S, with a molecular weight of 599.74 g/mol. The Mmt group protects the thiol (-SH) functionality of cysteine, enabling selective reactions during peptide synthesis while maintaining the biological activity of the amino acid.

Role in Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its ability to protect the thiol group allows for the formation of peptides that can participate in various biological processes, including:

- Protein Synthesis : Cysteine plays a critical role in forming disulfide bonds, which are essential for the structural integrity of many proteins.

- Cell Signaling : Research indicates that peptides synthesized with this compound can modulate cellular signaling pathways related to homocysteine metabolism, influencing processes such as apoptosis and cell proliferation .

Therapeutic Implications

Recent studies have highlighted the potential therapeutic effects of peptides containing this compound. These include:

- Cardiovascular Health : Elevated homocysteine levels are associated with cardiovascular diseases. Compounds that modulate homocysteine metabolism may provide protective effects against these conditions.

- Antitumor Activity : Some derivatives have demonstrated antitumor properties across various cancer models, indicating their potential use in cancer therapy .

Case Studies

- Peptide Interaction Studies : Research has shown that peptides incorporating this compound can influence protein interactions within cells. For instance, studies involving somatostatin analogs revealed that modifications at the cysteine position significantly impacted bioactivity and stability .

- In Vitro Studies : A series of in vitro assays demonstrated that peptides containing this compound exhibit varying degrees of cytotoxicity against cancer cell lines, with some showing GI50 values below 100 nM, indicating potent antitumor activity .

Data Tables

The following tables summarize key findings related to the biological activity and synthesis parameters of this compound.

特性

IUPAC Name |

(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S/c1-27-20-14-12-19(13-15-20)23(17-8-4-2-5-9-17,18-10-6-3-7-11-18)28-16-21(24)22(25)26/h2-15,21H,16,24H2,1H3,(H,25,26)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAINHNNAIDVCEZ-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。